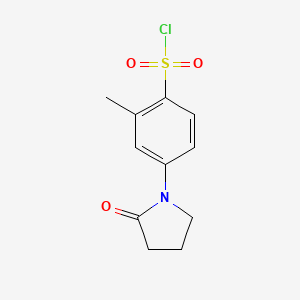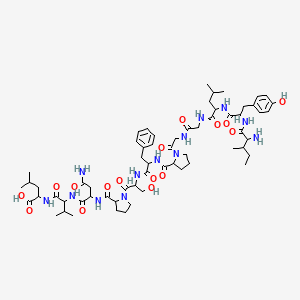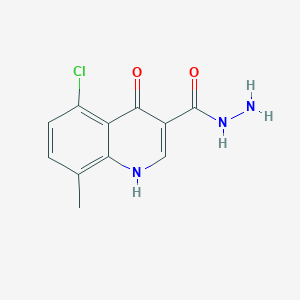![molecular formula C18H17BrN2O4 B12114784 7-(2-Bromoethoxy)-2-morpholino-4H-naphtho[2,3-e][1,3]oxazin-4-one](/img/structure/B12114784.png)
7-(2-Bromoethoxy)-2-morpholino-4H-naphtho[2,3-e][1,3]oxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 7-(2-Bromoéthoxy)-2-morpholino-4H-naphtho[2,3-e][1,3]oxazin-4-one est un composé organique complexe appartenant à la classe des naphtho[2,3-e][1,3]oxazin-4-ones. Ce composé est caractérisé par la présence d'un groupe bromoéthoxy et d'un groupe morpholino attachés au noyau naphtho[2,3-e][1,3]oxazin-4-one.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 7-(2-Bromoéthoxy)-2-morpholino-4H-naphtho[2,3-e][1,3]oxazin-4-one implique généralement un processus en plusieurs étapes. Une méthode courante commence par la préparation du noyau naphtho[2,3-e][1,3]oxazin-4-one. Cela peut être réalisé par la cyclisation de précurseurs appropriés dans des conditions spécifiques. L'introduction du groupe bromoéthoxy est généralement réalisée par une réaction de substitution nucléophile, où un dérivé de bromoéthanol approprié réagit avec le noyau oxazinone. Le groupe morpholino est ensuite introduit par une réaction de substitution ultérieure, souvent en utilisant la morpholine comme nucléophile.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour garantir un rendement élevé et une pureté élevée. Cela comprend souvent l'utilisation de catalyseurs, des températures de réaction contrôlées et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 7-(2-Bromoéthoxy)-2-morpholino-4H-naphtho[2,3-e][1,3]oxazin-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels attachés à la structure du noyau.
Substitution : Les groupes bromoéthoxy et morpholino peuvent tous deux être substitués par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des nucléophiles comme les amines, les thiols et les alcools peuvent être utilisés dans des réactions de substitution, généralement en présence d'une base ou d'un catalyseur.
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés avec différents groupes fonctionnels.
Applications de la recherche scientifique
Chimie : Elle sert de bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Le composé s'est révélé prometteur dans des essais biologiques, potentiellement comme inhibiteur ou activateur d'enzymes spécifiques.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique, en particulier dans le traitement du cancer et d'autres maladies.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés uniques, telles que les polymères ou les revêtements.
Mécanisme d'action
Le mécanisme par lequel la 7-(2-Bromoéthoxy)-2-morpholino-4H-naphtho[2,3-e][1,3]oxazin-4-one exerce ses effets n'est pas entièrement compris. Il est supposé qu'elle interagit avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs, par le biais d'interactions de liaison. Ces interactions peuvent moduler l'activité de la cible, conduisant à divers effets biologiques. Des recherches supplémentaires sont nécessaires pour élucider les voies précises impliquées.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, potentially as an inhibitor or activator of specific enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 7-(2-Bromoethoxy)-2-morpholino-4H-naphtho[2,3-e][1,3]oxazin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects. Further research is needed to elucidate the precise pathways involved.
Comparaison Avec Des Composés Similaires
Composés similaires
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one : Ce composé partage une structure de base similaire, mais il ne possède pas les groupes bromoéthoxy et morpholino.
2,3,6,7-Tétrahydrocyclopenta[e]-1,3-oxazin-4-one : Un autre composé apparenté avec une structure cyclique différente.
2,3,5,6,7,8-Hexahydro-4H-benzo[e]-1,3-oxazin-4-one : Similaire en structure, mais avec une hydrogénation supplémentaire.
Unicité
La 7-(2-Bromoéthoxy)-2-morpholino-4H-naphtho[2,3-e][1,3]oxazin-4-one est unique en raison de la présence à la fois des groupes bromoéthoxy et morpholino, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C18H17BrN2O4 |
|---|---|
Poids moléculaire |
405.2 g/mol |
Nom IUPAC |
7-(2-bromoethoxy)-2-morpholin-4-ylbenzo[g][1,3]benzoxazin-4-one |
InChI |
InChI=1S/C18H17BrN2O4/c19-3-6-24-14-2-1-12-11-16-15(10-13(12)9-14)17(22)20-18(25-16)21-4-7-23-8-5-21/h1-2,9-11H,3-8H2 |
Clé InChI |
JSWYWFCUJHVYQS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=O)C3=C(O2)C=C4C=CC(=CC4=C3)OCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7-diamine, 2-phenyl-](/img/structure/B12114720.png)

![1H-pyrrolo[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B12114730.png)

![3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B12114743.png)
![(2E)-N-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12114754.png)

![Methyl 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]acetate](/img/structure/B12114763.png)



![Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12114786.png)

